1-(3-Methoxy-4-methylphenyl)cyclobutanamine 1-(3-Methoxy-4-methylphenyl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749328
InChI: InChI=1S/C12H17NO/c1-9-4-5-10(8-11(9)14-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

1-(3-Methoxy-4-methylphenyl)cyclobutanamine

CAS No.:

Cat. No.: VC15749328

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxy-4-methylphenyl)cyclobutanamine -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine
Standard InChI InChI=1S/C12H17NO/c1-9-4-5-10(8-11(9)14-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3
Standard InChI Key BDDKBYJNOKCSDJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2(CCC2)N)OC

Introduction

1-(3-Methoxy-4-methylphenyl)cyclobutanamine is an organic compound featuring a cyclobutane ring attached to a phenyl group that is substituted with a methoxy group at the meta position and a methyl group at the para position. This unique structural arrangement confers distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclobutanamine typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, common methods for similar compounds often include reactions such as Friedel-Crafts alkylation or Grignard reactions followed by reduction steps to form the amine functionality.

Interaction Studies

Interaction studies for 1-(3-Methoxy-4-methylphenyl)cyclobutanamine are crucial for understanding its mechanism of action. Preliminary investigations might focus on its binding affinity to neurotransmitter receptors or enzymes related to metabolic pathways. Such studies would provide insights into its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
1-(3-Methoxy-4-methylphenyl)cyclobutanamineCyclobutane ring, methoxy and methyl-substituted phenyl ringPotential for unique biological interactions, but specific activities not reported
3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine)Pyrazole and biphenyl structures, used as a TPO receptor agonistEnhances platelet production, used in treating thrombocytopenia
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiophene and pyrazole structures, potential 5-LOX inhibitorExhibits anti-inflammatory potency, potential for further optimization

Future Research Directions

Future research on 1-(3-Methoxy-4-methylphenyl)cyclobutanamine should focus on:

  • In-depth Synthesis Optimization: Developing efficient and scalable synthetic routes.

  • Biological Activity Profiling: Investigating its interactions with various biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or specificity.

Given the limited availability of specific data on this compound, further research is necessary to fully explore its properties and potential applications.

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